molecular formula C17H20ClN3OS B2804930 3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide CAS No. 1448056-76-5

3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide

Cat. No. B2804930
CAS RN: 1448056-76-5
M. Wt: 349.88
InChI Key: FWOUXOXGSIYJPS-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that is currently being researched for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Scientific Research Applications

Cytochrome P450 Inhibition

Research by Khojasteh et al. (2011) discusses the importance of Cytochrome P450 (CYP) enzymes in the metabolism of drugs and the role of chemical inhibitors in understanding drug-drug interactions. Selective inhibitors help decipher the involvement of specific CYP isoforms in the metabolism of compounds, potentially including compounds like "3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide" (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Dopamine D2 Receptor Ligands

Jůza et al. (2022) highlight the therapeutic potential of D2 receptor modulators in treating neuropsychiatric disorders, emphasizing the critical role of aryl, cyclic amine, and lipophilic fragments for high D2R affinity. Given its structure, "3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide" could be explored for its interactions with dopamine receptors (Jůza, Musílek, Mezeiova, Soukup, & Korábečný, 2022).

Environmental Impact of Chlorophenols

Krijgsheld & Gen (1986) evaluated the environmental impact of chlorophenols, compounds related to the chlorophenyl moiety in "3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide." They report on the moderate toxicity of chlorophenols to aquatic life and their strong organoleptic effects, suggesting potential environmental considerations for similar compounds (Krijgsheld & Gen, 1986).

Arylpiperazine Derivatives Metabolism

Caccia (2007) reviews the metabolism of arylpiperazine derivatives, focusing on their N-dealkylation and the pharmacological effects of their metabolites. This is relevant for understanding the metabolic pathways and pharmacological actions of compounds like "3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide" (Caccia, 2007).

Organic Synthesis and Optoelectronic Materials

Lipunova et al. (2018) discuss the synthesis and application of quinazoline and pyrimidine derivatives in optoelectronic materials. The incorporation of heterocyclic fragments into π-extended conjugated systems enhances the material's optoelectronic properties, suggesting potential applications for "3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide" in this field (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

3-(3-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c18-14-3-1-2-13(12-14)4-5-16(22)20-15-6-9-21(10-7-15)17-19-8-11-23-17/h1-3,8,11-12,15H,4-7,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOUXOXGSIYJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CC(=CC=C2)Cl)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide

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